molecular formula C18H12ClN3O3S B3684756 N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3684756
M. Wt: 385.8 g/mol
InChI Key: MHSHNBJQDWBENV-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a carbamothioyl group, and a chloronitrophenyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitroaniline with isothiocyanates to form the corresponding thiourea derivative. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to improve the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are often used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted products.

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone
  • 4-chloro-3-nitropyridine

Uniqueness

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-15-9-8-12(10-16(15)22(24)25)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHNBJQDWBENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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